3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol
Description
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2O/c7-4-1-11-12(2-4)3-5(13)6(8,9)10/h1-2,5,13H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKHMZGMFVVBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(C(F)(F)F)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342782-70-0 | |
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)-1,1,1-trifluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-bromopyrazole with 1,1,1-trifluoro-2-propanol under suitable reaction conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position of the pyrazole ring can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with enzymes and receptors in biological systems, leading to inhibition or activation of specific biochemical pathways . The trifluoropropanol group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Fluorinated Pyrazole Derivatives
The compound shares structural similarities with other trifluoropropanol-containing molecules, differing primarily in substituent patterns. Key analogs include:
Substituent Effects on Reactivity and Bioactivity
- Bromopyrazole vs. Benzylamino Groups: The bromopyrazole in the target compound enhances electrophilicity compared to the benzylamino group in 3-(Benzylamino)-1,1,1-trifluoropropan-2-ol, enabling Suzuki-Miyaura coupling for diversification .
- Trifluoropropanol Backbone: The trifluoromethyl group in all analogs increases resistance to oxidative metabolism. However, its position (e.g., adjacent to hydroxyl in BTFP vs. pyrazole in the target compound) alters polarity and hydrogen-bonding capacity, impacting solubility and protein binding .
- Biological Activity : The CETP inhibitor () demonstrates that bulky aryl substituents (e.g., tetrafluoroethoxybenzyl) enhance steric hindrance, critical for blocking lipid-transfer tunnels. In contrast, the target compound’s smaller bromopyrazole group may favor interactions with smaller binding pockets .
Fluorination Impact on Physicochemical Properties
Fluorination reduces basicity and increases electronegativity. For example:
- LogP Values : The target compound (estimated LogP ~2.5) is less lipophilic than the CETP inhibitor (LogP ~5.2) due to fewer aromatic fluorinated substituents .
- 19F NMR Sensitivity : BTFP exhibits high chemical shift dispersion (Δδ > 2 ppm) under varying polarity, a property shared with the target compound due to the trifluoromethyl group’s sensitivity to microenvironment changes .
Biological Activity
3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₇H₈BrF₃N₂O
- Molecular Weight: 151.05 g/mol
- CAS Number: Not specified in the search results.
The biological activity of 3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol is primarily attributed to its interactions with specific biological targets. The presence of the bromopyrazole moiety suggests potential inhibitory effects on certain enzymes or receptors involved in disease processes.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity: Some bromopyrazole derivatives have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties: Certain studies have shown that pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis.
- Anti-inflammatory Effects: Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated a series of bromopyrazole derivatives for their antimicrobial properties. The findings indicated that compounds with trifluoromethyl groups exhibited enhanced activity against Gram-positive bacteria, particularly Staphylococcus aureus.
| Compound | Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| 3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol | 32 | S. aureus |
| Control Compound | 64 | S. aureus |
Anticancer Activity
In a study focusing on the anticancer properties of pyrazole derivatives, researchers found that 3-(4-Bromopyrazol-1-yl)-1,1,1-trifluoropropan-2-ol inhibited the growth of several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Caspase Activation |
| MCF7 | 15 | Cell Cycle Arrest |
Anti-inflammatory Effects
Another research article highlighted the anti-inflammatory effects of similar compounds in a murine model of arthritis. The administration of bromopyrazole derivatives resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
